![molecular formula C14H10BrN3O4 B3842133 N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide
Overview
Description
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide (BBONBC) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of carboximidamide derivatives and has been synthesized through various methods.
Mechanism of Action
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to have low toxicity in normal cells and tissues. It has been shown to have a high selectivity for cancer cells, which makes it a promising therapeutic agent. N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis, which is a hallmark of cancer.
Advantages and Limitations for Lab Experiments
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible for researchers. It has been shown to have low toxicity in normal cells and tissues, which makes it a safe compound to work with. However, one limitation of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide is that it has not been extensively studied in animal models, which limits its potential for translation to clinical trials.
Future Directions
There are several future directions for the study of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One direction is to further investigate its mechanism of action and its effects on gene expression. Another direction is to study its potential as a combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. Finally, further studies are needed to evaluate the potential of N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide for clinical use.
Scientific Research Applications
N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-4-10(7-11)14(19)22-17-13(16)9-3-2-6-12(8-9)18(20)21/h1-8H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKGUUXMFQUFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-bromophenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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